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molecular formula C12H12ClN3 B8755804 6'-Chloro-N,2-dimethyl-[3,4'-bipyridin]-3'-amine CAS No. 825644-37-9

6'-Chloro-N,2-dimethyl-[3,4'-bipyridin]-3'-amine

Cat. No. B8755804
M. Wt: 233.69 g/mol
InChI Key: ABXNSGPHLHFWLO-UHFFFAOYSA-N
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Patent
US07176205B2

Procedure details

To a solution of 0.14 g (0.42 mmol) (6′-chloro-2-methyl-[3,4′]bipyridinyl-3′-yl)-methyl-carbamic acid tert-butyl ester in 1.2 ml dichloromethane were added 0.40 ml (5.2 mmol) trifluoroacetic acid at room temperature. The reaction mixture was stirred at this temperature for 1.5 h. After addition of a 2 M aqueous sodium hydroxide solution the mixture was extracted with three portions of dichloromethane. The combined organic layers were dried over sodium sulfate and concentrated. Flash chromatography gave 66 mg (68%) of the title compound.
Name
(6′-chloro-2-methyl-[3,4′]bipyridinyl-3′-yl)-methyl-carbamic acid tert-butyl ester
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[N:7]([C:9]1[CH:10]=[N:11][C:12]([Cl:22])=[CH:13][C:14]=1[C:15]1[C:16]([CH3:21])=[N:17][CH:18]=[CH:19][CH:20]=1)C)(C)(C)C.FC(F)(F)C(O)=O.[OH-].[Na+]>ClCCl>[Cl:22][C:12]1[N:11]=[CH:10][C:9]([NH:7][CH3:6])=[C:14]([C:15]2[C:16]([CH3:21])=[N:17][CH:18]=[CH:19][CH:20]=2)[CH:13]=1 |f:2.3|

Inputs

Step One
Name
(6′-chloro-2-methyl-[3,4′]bipyridinyl-3′-yl)-methyl-carbamic acid tert-butyl ester
Quantity
0.14 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C=1C=NC(=CC1C=1C(=NC=CC1)C)Cl)=O
Name
Quantity
0.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with three portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC(=C(C=N1)NC)C=1C(=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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